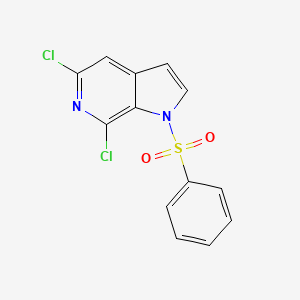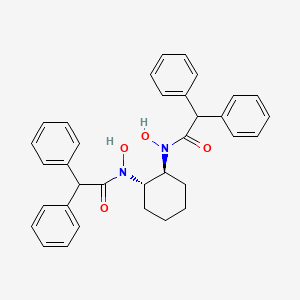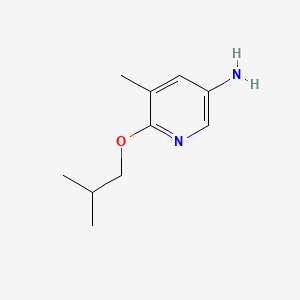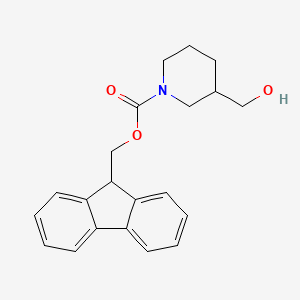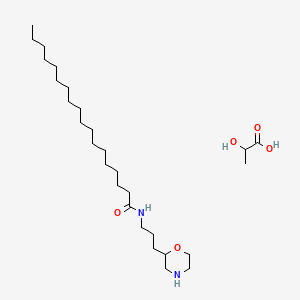
ICBA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
56,602’‘,3’'][5,6]fullerene-C60-Ih: is a derivative of fullerene, a molecule composed entirely of carbon, in the form of a hollow sphere, ellipsoid, or tube. This specific compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
The primary target of 56,60:2’‘,3’'][5,6]fullerene-C60-Ih, also known as ICBA or IC60BA , is the active layer of organic solar cells (OSC) . This compound is used as an acceptor material in OSCs .
Mode of Action
56,60:2’‘,3’'][5,6]fullerene-C60-Ih interacts with its target by replacing the commonly used PCBM70 to improve the performance of bulk heterojunction solar cells . This is due to its shallow lowest unoccupied molecular orbital (LUMO) level .
Biochemical Pathways
It is known that this compound plays a crucial role in the photophysics of organic solar cells .
Result of Action
The result of the action of 56,60:2’‘,3’'][5,6]fullerene-C60-Ih is the enhancement of the performance of bulk heterojunction solar cells . This is achieved by improving the charge generation in these cells .
Action Environment
The action of 56,60:2’‘,3’'][5,6]fullerene-C60-Ih is influenced by the environment within the organic solar cells . Factors such as the type of polymer used in the solar cell, the structure of the solar cell, and the conditions under which the solar cell operates can all influence the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
It is known that due to its shallow lowest unoccupied molecular orbital (LUMO) level, it can replace the commonly used PCBM70 to improve the performance of bulk heterojunction solar cells .
Cellular Effects
As an acceptor material in OSC, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 56,60:2’‘,3’'][5,6]fullerene-C60-Ih at different dosages in animal models have not been reported in the literature. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 56,60:2’‘,3’'][5,6]fullerene-C60-Ih typically involves the reaction of fullerene-C60 with specific reagents under controlled conditions. One common method is the cycloaddition reaction, where fullerene-C60 reacts with dienes or other suitable reactants to form the desired product .
Industrial Production Methods
Industrial production of 56,60:2’‘,3’'][5,6]fullerene-C60-Ih involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process also involves purification steps like chromatography to isolate the compound from by-products .
Chemical Reactions Analysis
Types of Reactions
56,60:2’‘,3’'][5,6]fullerene-C60-Ih undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogens, acids, and bases are commonly used reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of fullerene oxides, while reduction can produce fullerene hydrides .
Scientific Research Applications
56,60:2’‘,3’'][5,6]fullerene-C60-Ih has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential use in drug delivery systems due to its ability to encapsulate other molecules.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Used in the development of advanced materials, such as organic solar cells and electronic devices.
Comparison with Similar Compounds
Similar Compounds
Fullerene-C60: The parent compound of 56,60:2’‘,3’'][5,6]fullerene-C60-Ih.
Fullerene-C70: Another fullerene with a different structure and properties.
Indene-C60 bisadduct: A similar compound with different functional groups.
Uniqueness
56,60:2’‘,3’'][5,6]fullerene-C60-Ih is unique due to its specific structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in organic solar cells and drug delivery systems .
Properties
InChI |
InChI=1S/C78H16/c1-2-6-12-11(5-1)15-9-16(12)76-69-53-37-23-25-41-29(37)30-38-24-26-42(30)58-57(41)73-65-49(25)33-31-43-19-21-39-27-28-36-20-22-40(28)56-55(39)71(63(65)47(21)33)77-17-10-18(14-8-4-3-7-13(14)17)78(73,77)74(58)66-50(26)34(48(22)64(66)72(56)77)32-44(20)60(62(46(24)32)70(76)54(38)53)68-52(36)51(35(19)27)67(75(15,68)76)59(43)61(69)45(23)31/h1-8,15-18H,9-10H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXQIZGBVUNXAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3C1C45C26C7=C8C9=C1C2=C3C%10=C9C9=C%11C%12=C%10C%10=C%13C%14=C%12C%12=C%15C%16=C(C4=C4C%17=C%16C%16=C%18C%19=C%17C%17=C%20C%21=C%19C%19=C%22C%23=C%21C%21=C(C1=C7C(=C%21%20)C6=C%174)C2=C%23C(=C3%10)C%221C%13(C2CC1C1=CC=CC=C21)C(=C%18%19)C%14=C%15%16)C(=C%12%11)C5=C98 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
953.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207461-57-1 |
Source


|
| Record name | 1207461-57-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


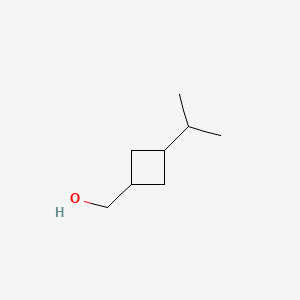


![5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B594507.png)

